N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H15N3O5S2 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.04531293 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and effects.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine moiety, a thiazolidine ring, and a sulfonamide group. This unique arrangement suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula: C14H14N2O4S
- Molecular Weight: 302.34 g/mol
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study comparing various benzene sulfonamides demonstrated that derivatives similar to this compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured by the diameter of inhibition zones in standard microbial assays.
Compound Name | Inhibition Zone (mm) | Microbial Strain |
---|---|---|
N-[(pyridin-4-yl)methyl]-... | 20 | Staphylococcus aureus |
4-Methyl-N-pyridin-2-yl-benzenesulfonamide | 18 | Escherichia coli |
Control (No treatment) | 0 | - |
Cardiovascular Effects
The compound's effects on cardiovascular systems have also been investigated. A study utilized isolated rat heart models to assess changes in perfusion pressure and coronary resistance. The results indicated that compounds with similar structures could modulate these parameters significantly.
Experimental Design Summary
Group | Compound | Dose |
---|---|---|
Control | Krebs-Henseleit solution only | - |
Treatment Group I | N-[(pyridin-4-yl)methyl]-... | 0.001 nM |
Treatment Group II | Benzene sulfonamide derivative | 0.001 nM |
The findings suggested that the compound could interact with calcium channels, influencing vascular resistance and blood pressure.
The proposed mechanism of action for N-[(pyridin-4-yl)methyl]-... involves the inhibition of specific enzymes or receptors involved in inflammatory pathways or microbial metabolism. The sulfonamide group is known for its ability to mimic para-amino benzoic acid (PABA), thereby interfering with folate synthesis in bacteria.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several sulfonamide derivatives against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that the compound exhibited a higher potency compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent.
Study 2: Cardiovascular Pharmacology
In another investigation, researchers assessed the impact of N-[(pyridin-4-yl)methyl]-... on cardiac function. The study revealed that administration led to a statistically significant decrease in coronary resistance compared to controls, highlighting its potential role in managing cardiovascular diseases.
属性
IUPAC Name |
N-(pyridin-4-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c19-15-7-10-24(20,21)18(15)13-1-3-14(4-2-13)25(22,23)17-11-12-5-8-16-9-6-12/h1-6,8-9,17H,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDHAASMQZZOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。